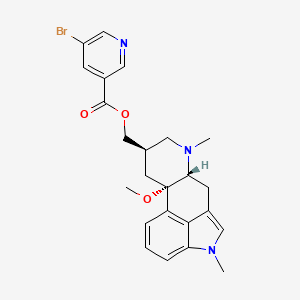

(10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate

説明

Historical Context of Pharmacological Investigation of Ergoline (B1233604) Derivatives

The pharmacological investigation of ergoline derivatives has a long history, predating modern medicine with the traditional use of ergot preparations by midwives as early as the 12th century to stimulate childbirth. wikipedia.org Systematic chemical characterization of ergot alkaloids began in the early 20th century. The isolation of ergotoxine (B1231518) in 1907 marked an early step, noted for its toxicity. wikidoc.org This was followed by the isolation of ergotamine in 1918 by A. Stoll, which represented the first chemically pure ergot alkaloid with significant medical applications. mdpi.comwikidoc.org The determination of the basic chemical structure of ergot alkaloids in the early 1930s spurred intensive research into synthetic derivatives. wikidoc.org This era of exploration led to the discovery and synthesis of numerous ergoline-based compounds with diverse pharmacological activities, including those affecting vasoconstriction, migraine, and Parkinson's disease. wikipedia.orgwikidoc.org Nicergoline emerged from this lineage of research into synthetic ergoline derivatives.

Evolution of Research Perspectives on Nicergoline's Pharmacological Profile

Initially, academic research primarily characterized nicergoline as a vasoactive agent, largely due to its potent alpha-1A adrenergic receptor blocking properties, which lead to vasodilation and increased arterial blood flow. researchgate.netdrugbank.comresearchgate.netmedchemexpress.comopenaccessjournals.com This perspective led to its initial prescription for cerebrovascular disorders. nih.govcochrane.orgresearchgate.net However, over time, research findings revealed a more complex pharmacological profile for nicergoline. nih.govresearchgate.netnih.gov Studies began to demonstrate its effects beyond simple vasodilation, including the enhancement of cholinergic and catecholaminergic neurotransmission, inhibition of platelet aggregation, promotion of cerebral metabolic activity, and exhibiting neurotrophic and antioxidant properties. researchgate.netresearchgate.netresearchgate.netdrugbank.comnih.gov This evolving understanding broadened the scope of research, leading to investigations into its potential therapeutic applications for cognitive impairment associated with various conditions, including dementia. researchgate.netnih.govcochrane.orgresearchgate.netnih.gov

Scope of Current Academic Inquiry into Nicergoline's Mechanisms and Preclinical Effects

Current academic inquiry into nicergoline focuses on elucidating the precise molecular mechanisms underlying its diverse pharmacological actions and evaluating its preclinical effects in various models. Research explores its interaction with specific receptors, such as its potent and selective antagonism of alpha-1A adrenoceptors. drugbank.commedchemexpress.comnih.govnih.gov Investigations also delve into its influence on neurotransmitter systems, including the enhancement of acetylcholine (B1216132), noradrenaline, and dopamine (B1211576) release and turnover. researchgate.netresearchgate.netnih.gov

Preclinical studies are actively investigating nicergoline's effects on:

Cerebral Blood Flow and Metabolism: Research continues to examine how nicergoline increases arterial flow and stimulates the utilization of oxygen and glucose in the brain. researchgate.netdrugbank.comresearchgate.netscholarexpress.net

Platelet Aggregation: Studies explore its inhibitory effects on platelet aggregation. researchgate.netdrugbank.comresearchgate.netnih.gov Research has shown that nicergoline can inhibit thrombin-evoked Ca2+ signalling in human platelets and induce alterations in microtubule structure, suggesting a mechanism involving the disruption of platelet ultrastructure. nih.gov

Neuroprotection and Neurogenesis: A significant area of current research is the neuroprotective potential of nicergoline. Preclinical studies have demonstrated its ability to protect cultured neurons against beta-amyloid toxicity and prevent neuronal vulnerability due to nerve growth factor deprivation. researchgate.net Research in mouse models of Alzheimer's disease suggests that nicergoline may improve cognitive function by inhibiting apoptosis in hippocampal cells and preventing the expression of inflammatory mediators. spandidos-publications.comspandidos-publications.com It has also been shown to activate the PI3K/AKT signaling pathway, which is implicated in regulating neurogenesis and cognitive competence. spandidos-publications.comspandidos-publications.com Studies in rats have indicated that nicergoline can prevent brain damage following transient and permanent focal cerebral ischemia, potentially mediated by improved cerebral blood flow. openaccessjournals.com

Antioxidant and Anti-inflammatory Effects: Investigations are ongoing into nicergoline's antioxidant properties and its ability to decrease oxidative stress and inflammation in preclinical models. researchgate.netspandidos-publications.com

These research avenues aim to provide a comprehensive understanding of how nicergoline exerts its effects at the cellular and molecular levels, potentially supporting its therapeutic relevance in conditions characterized by vascular compromise, neurotransmitter dysfunction, and neurodegeneration.

Here is a summary of some preclinical findings:

| Preclinical Model | Observed Effect of Nicergoline | Relevant Mechanism(s) Explored | Source(s) |

| Cultured neurons (β-amyloid toxicity) | Protection against toxicity; increased Bcl-2, reduced Bax; inhibition of apoptosis. researchgate.net | Inhibition of apoptotic program; glial-neuronal interaction. researchgate.net | researchgate.net |

| AD mouse models | Restoration of cognitive deficits; upregulation of BDNF; reversal of age-associated cholinergic deficit; enhanced acetylcholine release; decreased oxidative stress, inflammation, and apoptosis. researchgate.net | Enhanced cholinergic and catecholaminergic neurotransmitter signals; supporting phosphoinositide-PKC translocation; combating amyloid deposition; antioxidant and neuroprotective characteristics. researchgate.net | researchgate.net |

| Rat cortical cells | Reduced beta-amyloid neurotoxicity (in mixed cultures). researchgate.net | Glial-neuronal interaction. researchgate.net | researchgate.net |

| Rats (nerve growth factor deprivation) | Prevention of neuronal vulnerability; improved function of cholinergic and catecholaminergic neurotransmitters. researchgate.net | Enhanced cholinergic and catecholaminergic neurotransmitter function. researchgate.net | researchgate.net |

| Passive avoidance models (mice, rats) | Well-expressed antiamnestic effect. nih.gov | Enhancement of catecholaminergic turnover; stimulation of cholinergic neurotransmission. nih.gov | nih.gov |

| Rat isolated aorta | Displacement of noradrenaline and phenylephrine (B352888) concentration-effect curves (alpha-adrenoceptor antagonism); displacement of calcium concentration-effect curves (calcium antagonism). nih.gov | Alpha-1 adrenoceptor antagonism; calcium antagonism. nih.gov | nih.gov |

| Mouse models of Alzheimer's disease | Improved visual attention, inhibitory control, neural cell count; inhibition of apoptosis; prevention of inflammatory mediators; cleared amyloid precursor protein accumulation. spandidos-publications.comspandidos-publications.com | Activation of the PI3K/AKT signaling pathway; downregulation of apoptosis-associated genes (caspase-3, Bax, caspase-9); decreased inflammatory factors and oxidative stress. spandidos-publications.comspandidos-publications.com | spandidos-publications.comspandidos-publications.com |

| Rat focal cerebral ischemia models | Diminished infarct area and edema volume; reduced neurological scores (permanent ischemia). openaccessjournals.com | Improved cerebral blood flow. openaccessjournals.com | openaccessjournals.com |

| Human platelets | Inhibition of thrombin-evoked Ca2+ signalling; disruption of cortical microtubule network; reorganization of dense tubular system; inhibition of platelet adhesion, aggregation, and granule secretion. nih.gov | Microtubule-dependent reorganization of platelet ultrastructure; disruption of platelet Ca2+ signalling. nih.gov | nih.gov |

| Rat tears and lacrimal glands | Increased NGF secretions. taylorandfrancis.com | Neurotrophic effects. taylorandfrancis.com | taylorandfrancis.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEXMKHXIOCEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860404 | |

| Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27848-84-6 | |

| Record name | nicergoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Cellular Pharmacology of Nicergoline

Receptor Binding and Ligand Interaction Profiling

Nicergoline's mechanism of action involves a multi-targeted approach, demonstrating significant affinity for specific subtypes of both adrenergic and serotonergic receptors. This broad spectrum of activity contributes to its diverse physiological effects.

Adrenergic Receptor System Modulation

Nicergoline demonstrates a notable interaction with the adrenergic system, primarily acting as an antagonist at alpha-adrenoceptors. This activity is crucial to its vasodilatory and neuroprotective effects.

Nicergoline is a potent and selective antagonist of the alpha-1A adrenergic receptor (α1A-adrenoceptor). medchemexpress.comwikipedia.org This high affinity for the α1A subtype is a key feature of its pharmacological action, contributing to its effects on vascular smooth muscle and cerebral blood flow. patsnap.compatsnap.comdrugbank.com The antagonism at these receptors inhibits the vasoconstrictor effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to vasodilation. drugbank.com

Research has demonstrated Nicergoline's high potency in blocking α1A-adrenoceptors. In vitro studies have reported an IC50 value of 0.2 nM for Nicergoline at this receptor. wikipedia.org Further studies in rat models have reinforced these findings. For instance, Nicergoline displaced [3H]-prazosin from rat forebrain membranes, which are rich in α1A-adrenoceptors, with a pKi of 9.9. nih.gov This was significantly more potent than its effect in rat liver membranes, which have a lower concentration of this subtype. nih.gov In functional studies, Nicergoline was found to be approximately 40-fold more potent than prazosin (B1663645) in inhibiting the pressor responses induced by the α1-agonist cirazoline (B1222771) in the isolated perfused mesenteric vascular bed of rats. nih.gov

| Parameter | Value | Reference Tissue/Model | Source |

|---|---|---|---|

| IC50 | 0.2 nM | In vitro | wikipedia.org |

| pKi | 9.9 ± 0.2 | Rat forebrain membranes | nih.gov |

| pA2 | 11.1 ± 0.3 | Isolated perfused rat mesenteric vascular bed (vs. Cirazoline) | nih.gov |

| pA2 | 8.6 ± 0.2 | Isolated endothelium-denuded rat aorta (vs. Cirazoline) | nih.gov |

Serotonergic Receptor System Modulation

Nicergoline acts as an antagonist at the serotonin (B10506) 5-HT1A receptor. wikipedia.orgresearchgate.net It displays a high binding affinity for this receptor, with a reported IC50 value of 6 nM. wikipedia.org The antagonism at 5-HT1A receptors can influence various physiological and cognitive processes, as these receptors are widely distributed in brain regions associated with mood and cognition. patsnap.comfrontiersin.org

| Parameter | Value | Source |

|---|---|---|

| IC50 | 6 nM | wikipedia.org |

In contrast to its antagonistic effects at other receptors, Nicergoline behaves as an agonist at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net The activation of these receptors is associated with a wide range of central nervous system effects, including modulation of mood, cognition, and perception. frontiersin.orgresearchgate.net Nicergoline displays a moderate affinity for 5-HT2 receptors. wikipedia.org

5-HT3A Receptor Channel Blockade

Nicergoline demonstrates significant interaction with the 5-hydroxytryptamine 3A (5-HT3A) receptor, a ligand-gated ion channel. Its action at this site is characterized by a potent channel blockade with distinct properties.

Research has shown that nicergoline inhibits the 5-HT-induced inward current (I5-HT) in 5-HT3A receptors in a manner that is both reversible and dependent on the concentration of the compound. researchgate.net The inhibitory effect strengthens as the concentration of nicergoline increases. Studies using two-electrode voltage-clamp techniques on oocytes expressing the 5-HT3A receptor have determined the half-inhibitory concentration (IC50) of nicergoline to be approximately 7.7 ± 0.9 μM, with a maximum inhibition of 91.1 ± 3.4%. The inhibitory effect can be reversed with extended washout periods, indicating that the binding is not permanent. researchgate.net

The inhibitory action of nicergoline on the 5-HT3A receptor is both voltage-dependent and use-dependent. researchgate.netresearchgate.net This suggests that nicergoline functions as an open channel blocker, meaning it preferentially binds to and obstructs the ion channel when the receptor is in its active, open state. researchgate.netresearchgate.net The inhibition is more pronounced at negative holding potentials, a characteristic feature of open channel blockers that interact within the channel pore. researchgate.net This mechanism involves nicergoline entering and occluding the ion pathway once the channel has been opened by the agonist (5-HT), thereby preventing the flow of ions. researchgate.netresearchgate.net

Molecular docking and mutational analysis have identified specific amino acid residues within the 5-HT3A receptor that are crucial for nicergoline's inhibitory activity. researchgate.netresearchgate.net The binding site for nicergoline is located within the transmembrane pore of the receptor. youtube.com Specifically, residues Leucine 260 (L260) and Valine 264 (V264) have been pinpointed as key interaction points. researchgate.netresearchgate.net In silico modeling and electrophysiological studies on mutant receptors, where these residues were substituted with alanine, confirmed their importance. youtube.comwikipedia.org Single mutations at either L260 or V264 significantly reduced the inhibitory effect of nicergoline, and a double mutant (L260A/V264A) showed a drastic decrease in inhibition, confirming that these residues are critical for the binding and blocking action of nicergoline. wikipedia.org

Dopaminergic Receptor System Interactions (D1, D2 affinity)

Nicergoline's interaction with the dopaminergic system is characterized by a comparatively low affinity for D1 and D2 receptors. nih.gov While it is known to modulate the dopaminergic system and may influence dopamine (B1211576) release, its direct binding affinity to these receptors is not a primary component of its pharmacological profile. researchgate.netnih.gov This distinguishes it from other ergoline (B1233604) derivatives that may have high affinity for dopamine receptors. nih.gov

Cholinergic Receptor System Interactions (M1, M2 affinity)

Similarly to its interaction with the dopaminergic system, nicergoline exhibits low binding affinity for muscarinic M1 and M2 acetylcholine (B1216132) receptors. nih.gov Although nicergoline is recognized for enhancing cholinergic neurotransmitter function and increasing the release of acetylcholine, this effect does not appear to be mediated by direct, high-affinity binding to M1 or M2 receptors. nih.govnih.gov

| Receptor | Affinity (Ki or IC50) | Reference |

|---|---|---|

| Dopamine D1 | Low Affinity | nih.gov |

| Dopamine D2 | Low Affinity | nih.gov |

| Muscarinic M1 | Low Affinity | nih.gov |

| Muscarinic M2 | Low Affinity | nih.gov |

Note: Specific quantitative Ki or IC50 values for D1, D2, M1, and M2 receptors are not consistently reported, with literature broadly classifying the affinity as "low". nih.gov

Intracellular Signaling Pathway Modulation

Nicergoline exerts significant influence on several intracellular signaling pathways that are crucial for neuronal survival, function, and metabolism.

One of the key pathways modulated by nicergoline is the PI3K/AKT signaling pathway . Studies in mouse models of Alzheimer's disease have demonstrated that nicergoline can upregulate this pathway. This action is associated with neuroprotective effects, including the amelioration of apoptosis (programmed cell death) in hippocampal cells and the promotion of neuronal survival and cognitive function. nih.gov By activating the PI3K/AKT pathway, nicergoline was shown to downregulate apoptosis-associated genes like caspase-3 and caspase-9. nih.gov

Nicergoline also stimulates Protein Kinase C (PKC) . Research in human neuroblastoma cells has shown that nicergoline induces the translocation of PKC isoforms (alpha, gamma, and epsilon) from the cytosol to the membrane, which is indicative of their activation. This PKC activation leads to an increase in the alpha-secretase processing of amyloid precursor protein (APP). This is a non-amyloidogenic pathway, suggesting a potential mechanism for reducing the production of harmful amyloid-beta peptides associated with Alzheimer's disease.

Furthermore, nicergoline has a modulatory effect on cyclic AMP (cAMP) levels through its interaction with cAMP phosphodiesterase (PDE), the enzyme that degrades cAMP. Nicergoline has been found to inhibit the low Km form of cAMP PDE. This inhibition can help to normalize cellular cAMP levels, preventing both excessive increases and decreases in its concentration.

Phosphoinositide Turnover Stimulation

Nicergoline has been demonstrated to exert a significant influence on the phosphoinositide (PI) signaling pathway, a crucial second messenger system involved in neurotransmitter signaling. Research has shown that chronic administration of nicergoline enhances the basal turnover of phosphoinositides in the cerebral cortex of rats. nih.gov This effect is accompanied by a notable increase in the cortical levels of inositol (B14025) 1,4,5-trisphosphate (InsP3), a key intracellular messenger responsible for mobilizing calcium from intracellular stores. nih.gov

In the striatum, nicergoline displays a different but equally important effect. While it does not alter the basal production of inositol phosphates, it significantly potentiates the PI turnover stimulated by neurotransmitters such as noradrenaline and carbachol. nih.gov This suggests that nicergoline can enhance the responsiveness of striatal neurons to cholinergic and adrenergic stimulation. The modulation of the PI signaling pathway by nicergoline is considered a relevant component of its mechanism of action. nih.gov

| Brain Region | Effect of Chronic Nicergoline Treatment | Key Findings |

|---|---|---|

| Cerebral Cortex | Enhanced basal phosphoinositide (PI) turnover | Accompanied by a significant rise in cortical Inositol 1,4,5-trisphosphate (InsP3) levels. nih.gov |

| Striatum | Potentiation of noradrenaline- and carbachol-stimulated PI turnover | Basal production of [3H]-InsP1 and InsP3 levels remained unchanged. nih.gov |

Protein Kinase C (PKC) Translocation and Activity Modulation

A downstream consequence of phosphoinositide turnover is the activation of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a wide array of cellular functions. Nicergoline has been found to modulate the translocation and activity of specific PKC isoforms. In studies using human neuroblastoma SH-SY5Y cells, nicergoline treatment induced the translocation of PKC alpha (α), gamma (γ), and epsilon (ε) isoforms from the cytosol to the cell membrane. nih.gov Notably, this effect was not observed for the PKC beta (β) isoform. nih.gov

This isoform-specific translocation is significant as it is linked to the modulation of amyloid precursor protein (APP) processing. The nicergoline-induced translocation of PKC is associated with an increase in the release of secreted APP (APPs), with maximal effects observed at concentrations between 1 and 10 microM, resulting in a 150-200% increase over basal release. nih.gov The involvement of PKC in this process was confirmed by the use of a broad-range PKC inhibitor, calphostin C, which significantly reduced the nicergoline-stimulated APPs release. nih.gov These findings suggest that nicergoline can influence APP processing through a PKC-dependent mechanism, likely involving the gamma and epsilon isoforms of the enzyme. nih.gov

| PKC Isoform | Effect of Nicergoline Treatment | Associated Outcome |

|---|---|---|

| PKC alpha (α) | Induced translocation from cytosol to membrane nih.gov | Increased release of secreted Amyloid Precursor Protein (APPs). nih.gov |

| PKC gamma (γ) | Induced translocation from cytosol to membrane nih.gov | |

| PKC epsilon (ε) | Induced translocation from cytosol to membrane nih.gov | |

| PKC beta (β) | No translocation observed nih.gov | - |

Phosphatidylinositol 3-kinase (PI3K)/AKT Signaling Pathway Activation

Further elucidating its molecular actions, nicergoline has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. spandidos-publications.com In a mouse model of Alzheimer's disease, treatment with nicergoline led to the upregulation of PI3K/AKT expression and phosphorylation in the hippocampus. spandidos-publications.com

The activation of this pathway by nicergoline is associated with several neuroprotective effects, including the inhibition of inflammation, apoptosis (programmed cell death), and oxidative stress. spandidos-publications.comnih.gov Specifically, nicergoline treatment resulted in the downregulation of apoptosis-associated genes such as caspase-3, BCL2 associated X (Bax), BH3 interacting domain death agonist (Bid), and caspase-9 in hippocampal cells. nih.gov This suggests that nicergoline can promote neuronal survival by modulating this key signaling cascade.

Neuronal Calcium Channel Modulation (T- and L-type)

Nicergoline also interacts with neuronal calcium channels, which are essential for neurotransmitter release, gene expression, and neuronal excitability. Specifically, research has focused on its effects on T-type and L-type calcium channels in pyramidal cells isolated from the rat hippocampal CA1 region. nih.govnih.gov

Studies have demonstrated that nicergoline dose-dependently blocks both T-type and L-type Ca2+ channels. nih.govnih.gov Interestingly, the T-type Ca2+ channel exhibits greater sensitivity to nicergoline compared to the L-type channel. nih.govnih.gov The inhibitory action of nicergoline on the T-type Ca2+ current is characterized as being voltage-, time-, and use-dependent. nih.govnih.gov This modulation of neuronal calcium influx represents another facet of nicergoline's complex pharmacological profile.

| Calcium Channel Type | Effect of Nicergoline | Characteristics of Inhibition |

|---|---|---|

| T-type Ca2+ Channel | Dose-dependent block; more sensitive to nicergoline nih.govnih.gov | Voltage-, time-, and use-dependent. nih.govnih.gov |

| L-type Ca2+ Channel | Dose-dependent block nih.govnih.gov | - |

Enzyme Activity Regulation

In addition to its effects on signaling pathways, nicergoline directly influences the activity of specific enzymes that are critical for cerebral metabolism and neurotransmission.

Cytochrome Oxidase Activity Enhancement

Nicergoline has been found to have a protective effect against anoxic brain damage, which is largely attributed to its ability to enhance cerebral energy metabolism. nih.gov A key mechanism underlying this effect is the activation of cerebral cytochrome oxidase. nih.gov Cytochrome oxidase, also known as Complex IV, is the terminal enzyme of the mitochondrial electron transport chain and plays a vital role in cellular respiration and ATP production. By enhancing its activity, nicergoline can improve the utilization of oxygen by brain cells.

Cholinesterase Selective Inhibition

Nicergoline also contributes to the enhancement of cholinergic neurotransmission. nih.gov One of the mechanisms through which it achieves this is by the selective inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net By inhibiting this enzyme, nicergoline increases the availability of acetylcholine in the synaptic cleft, thereby augmenting cholinergic signaling. nih.gov

Preclinical Pharmacodynamics and Physiological Effects

Cerebrovascular Pharmacology

Nicergoline exhibits effects on the cerebrovascular system, influencing blood flow and vascular resistance. jmb.or.krwikipedia.org

Regional Cerebral Blood Flow Regulation

Preclinical studies suggest that nicergoline can increase regional cerebral blood flow (rCBF). researchgate.netresearchgate.net This effect has been observed in various brain regions. For instance, studies have indicated that nicergoline treatment can lead to significant increases in relative rCBF in areas such as the superior frontal gyrus, precentral gyrus, and postcentral gyrus in patients with early Alzheimer's disease. researchgate.net In a study involving patients with early AD, nicergoline combined with acetylcholine (B1216132) esterase inhibitors appeared to preserve or improve cerebral perfusion in the left temporal pole and the middle cingulate gyrus. researchgate.netresearchgate.net

Cerebral Vascular Resistance Reduction

Nicergoline is reported to decrease vascular resistance, contributing to increased arterial blood flow in the brain. mims.comwikipedia.org This reduction in resistance is considered a primary action of nicergoline, leading to vasodilation. wikipedia.org Its alpha-adrenergic receptor antagonism properties are believed to play a role in this effect by inhibiting the vasoconstrictor effect of catecholamines on vascular smooth muscle. fishersci.ca

Neuroenergetics and Brain Metabolism

Nicergoline has been shown in preclinical studies to influence brain energy metabolism. researchgate.netresearchgate.net

Cerebral Glucose Uptake and Utilization Enhancement

Preclinical evidence suggests that nicergoline enhances cerebral glucose uptake and utilization. researchgate.netwikipedia.orgmims.com This is described as promoting metabolic activity, resulting in increased utilization of glucose by brain cells. researchgate.netmdpi.com Studies have indicated that nicergoline can increase cerebral glucose levels by supporting different cerebral metabolic pathways. researchgate.netresearchgate.net

Adenylate and Creatine (B1669601) Phosphate (B84403) Metabolism

Preclinical studies suggest that nicergoline can influence energy metabolism pathways involving adenylate and creatine phosphate. Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and the creatine phosphate system serves as a rapidly mobilizable reserve of high-energy phosphates, particularly in tissues with high energy demands like the brain wikipedia.orgmicrobenotes.com. Phosphocreatine (PCr), or creatine phosphate, can donate a phosphate group to adenosine diphosphate (B83284) (ADP) to regenerate ATP, a process catalyzed by creatine kinase wikipedia.org. This system provides a temporal and spatial buffer of ATP concentration wikipedia.org. While direct studies specifically detailing nicergoline's impact on the rates of adenylate and creatine phosphate metabolism were not explicitly found in the search results, its reported effects on improving glucose and oxygen utilization by brain cells wikipedia.org suggest a potential indirect influence on these energy systems, as efficient glucose and oxygen metabolism are crucial for ATP production.

Glycolysis and Krebs Cycle Intermediates Modulation

Nicergoline is reported to improve the utilization of glucose by brain cells wikipedia.org. Glucose is the primary substrate for glycolysis, a metabolic pathway that breaks down glucose into pyruvate (B1213749), generating a small amount of ATP and NADH wikipedia.org. Pyruvate can then enter the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle) under aerobic conditions wikipedia.org. The Krebs cycle, located in the mitochondria, is a central metabolic pathway that oxidizes acetyl-CoA (derived from pyruvate and fatty acids) to produce ATP, NADH, and FADH2, as well as important metabolic intermediates wikipedia.orgwikipedia.org. Key intermediates of the Krebs cycle include citrate, isocitrate, alpha-ketoglutarate, succinate, fumarate, malate, and oxaloacetate wikipedia.org. By enhancing glucose utilization, nicergoline may indirectly modulate the flux through glycolysis and subsequently the Krebs cycle, potentially leading to increased production of ATP and other essential metabolites.

Neuroprotective Mechanisms and Oxidative Stress Mitigation

Preclinical research indicates that nicergoline possesses neuroprotective properties, partly through its ability to mitigate oxidative stress and modulate apoptotic pathways.

Antioxidant Activity and Free Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them, contributes to neuronal damage in various pathological conditions. While specific details on the mechanisms of nicergoline's antioxidant activity and free radical scavenging from the provided search results are limited, its reported neuroprotective effects suggest it may help counteract oxidative damage.

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in neurodegenerative diseases and following acute brain injury. Preclinical studies suggest that nicergoline can exert anti-apoptotic effects, helping to protect neurons from undergoing this process.

Regulation of Bcl-2 and Bax Expression

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in determining cell fate. Bcl-2 is generally considered anti-apoptotic, while Bax is pro-apoptotic. The ratio of Bcl-2 to Bax is a key regulator of the mitochondrial pathway of apoptosis. While direct evidence from the provided search results on nicergoline's specific regulation of Bcl-2 and Bax expression was not found, modulation of these proteins is a common mechanism by which neuroprotective agents exert their anti-apoptotic effects. Further research would be needed to elucidate nicergoline's precise impact on the expression levels of Bcl-2 and Bax in preclinical models.

Compound Names and PubChem CIDs

Modulation of Caspase-Associated Genes (e.g., Caspase-3, Caspase-9)

Preclinical studies have indicated that nicergoline can modulate the expression of genes associated with apoptosis, a programmed cell death process implicated in various neurological conditions. Research in mouse models of Alzheimer's disease has shown that nicergoline treatment can lead to the downregulation of apoptosis-associated genes, including caspase-3 and caspase-9, in hippocampal cells. nih.govnih.govnih.govguidetopharmacology.org Caspase-3 and caspase-9 are key cysteine proteases that play central roles in the execution and initiation phases of the intrinsic apoptotic pathway, respectively. labsolu.canih.govnih.govciteab.com

Further studies have revealed that nicergoline can influence the balance of pro- and anti-apoptotic proteins. It has been observed to increase the basal levels of Bcl-2, an anti-apoptotic protein, while reducing the increase in Bax levels induced by beta-amyloid. libis.beguidetopharmacology.org Bax is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic cascade. The modulation of these proteins by nicergoline suggests that the compound inhibits the execution of an apoptotic program in cortical neurons. libis.beguidetopharmacology.org

Neurotrophic Factor System Interactions

Nicergoline has been shown to interact with and modulate various components of the neurotrophic factor system, which is crucial for neuronal survival, growth, and differentiation.

Endogenous Nerve Growth Factor (NGF) System Modulation

Nicergoline interacts with endogenous nerve growth factor (NGF)-mediated processes, contributing to the trophic support of cholinergic neurons. libis.be NGF is a key neurotrophin essential for the survival and maintenance of cholinergic neurons, which are particularly vulnerable in age-related cognitive decline and neurodegenerative diseases. In vivo studies conducted in aged rats have demonstrated that nicergoline treatment resulted in significant increases in NGF levels within the frontal region of the brain. nih.govwikipedia.org Furthermore, these studies observed an augmentation of both NGF and brain-derived neurotrophic factor (BDNF) content in the basal forebrain of nicergoline-treated aged rats. nih.govwikipedia.org Nicergoline has also been shown to be effective in preventing neuronal vulnerability induced by experimental NGF deprivation, highlighting its protective role in maintaining neuronal health under challenging conditions. libis.bewikipedia.org The compound appears to retard the reduction in NGF levels, which may contribute to preventing the loss of cholinergic neurons. nih.gov

Transforming Growth Factor-Beta (TGF-β) Upregulation in Astrocytes

Research indicates that nicergoline can influence the production of transforming growth factor-beta (TGF-β), a multifunctional cytokine involved in various cellular processes, including neuroprotection and regulation of astrocyte activity. Studies using cultured astrocytes have shown that nicergoline increased the intracellular levels of TGF-β. libis.beguidetopharmacology.org TGF-β is recognized as a trophic factor that provides protection to neurons against the toxicity induced by beta-amyloid, a peptide implicated in the pathogenesis of Alzheimer's disease. libis.beguidetopharmacology.org Astrocytes are significant producers of endogenous TGF-β1 in the central nervous system, and TGF-β plays a role in regulating astrocyte reactivity. nih.govfishersci.cauni.lu

Glial-Derived Neurotrophic Factor (GDNF) Enhancement in Astrocytes

Nicergoline has also been shown to enhance the levels of glial-derived neurotrophic factor (GDNF), another important neurotrophic factor, in astrocytes. Similar to TGF-β, studies in cultured astrocytes demonstrated that nicergoline increased the intracellular levels of GDNF. libis.beguidetopharmacology.org GDNF is a trophic factor known for its ability to protect neurons against beta-amyloid toxicity. libis.beguidetopharmacology.org Astrocyte-derived GDNF has been found to contribute to protection against neurodegeneration, partly through the inhibition of neuroinflammation. GDNF is primarily produced by glial cells, including astrocytes, and its expression can be upregulated in response to injury or inflammatory stimuli, supporting the survival of vulnerable neurons.

Glutamate (B1630785) Homeostasis Regulation and Re-uptake Enhancement

Maintaining proper glutamate homeostasis in the brain is critical for neuronal function and preventing excitotoxicity. Preclinical studies have explored the effects of nicergoline on glutamate regulation. Nicergoline has been shown to enhance glutamate uptake via glutamate transporters in rat cortical synaptosomes. This action contributes to the reduction of extracellular glutamate concentration. In a rat model of global brain ischemia, nicergoline treatment dramatically improved glutamate re-uptake in the post-ischemic period. This enhancement of glutamate re-uptake is considered a promising therapeutic strategy to reduce neural damage that occurs in response to brain ischemia. Astrocytes play a significant role in the re-uptake of glutamate from the extracellular space.

Anti-Inflammatory Effects and Cytokine Modulation

Preclinical research suggests that nicergoline possesses anti-inflammatory properties and can modulate cytokine production. Studies using co-cultures of neurons with activated microglia or astrocytes stimulated with lipopolysaccharide (LPS) and interferon (IFN)-gamma have shown that nicergoline can significantly suppress neuronal cell death. nih.gov This neuroprotective effect is linked to its ability to inhibit inflammatory mediators released by glial cells. nih.gov

In activated microglia, nicergoline has been shown to suppress the production of superoxide (B77818) anions, interleukin (IL)-1beta, IL-6, and tumor necrosis factor (TNF)-alpha in a dose-dependent manner. nih.gov Similarly, in astrocytes, nicergoline suppressed the production of pro-inflammatory cytokines while also enhancing the production of brain-derived neurotrophic factor (BDNF). nih.gov These findings indicate that nicergoline's neuroprotective effects are primarily a result of inhibiting inflammatory mediators and upregulating neurotrophic factors by glial cells. nih.gov

Research in mouse models of Alzheimer's disease has also indicated that nicergoline can reduce inflammation by downregulating inflammatory factors in hippocampal cells, contributing to reduced apoptosis. spandidos-publications.com Chronic inflammatory responses and oxidative stress are associated with amyloid-beta protein expression in Alzheimer's progression, and nicergoline treatment has been suggested to improve amyloid-beta protein accumulation by inhibiting inflammation and oxidative stress in hippocampal cells. spandidos-publications.com

Hemorheological Effects

Nicergoline has demonstrated beneficial effects on blood rheology, particularly concerning platelet aggregation and erythrocyte plasticity. aging-longevity.org.uascholarexpress.net These effects contribute to improved blood flow, especially in the microcirculation. aging-longevity.org.uascholarexpress.net

Platelet Aggregation Inhibition

Nicergoline is known to inhibit platelet aggregation. researchgate.netscholarexpress.netdrugbank.comwikipedia.orgapollopharmacy.innih.gov This anti-aggregating effect is considered one of the mechanisms contributing to its polymodal action and its potential to improve regional cerebral blood flow in ischemic tissue. aging-longevity.org.uascholarexpress.net

Studies have shown that nicergoline can inhibit platelet aggregation induced by various agents. nih.gov It has been reported to inhibit platelet prostaglandin (B15479496) production induced by thrombin or collagen, although not by arachidonic acid. nih.gov Nicergoline appears to exert an anti-phospholipase activity in human platelets, as it abolishes the decrease of platelet phospholipid induced by thrombin. nih.gov

In geriatric patients with cerebral infarction, nicergoline administration decreased in vitro platelet aggregation induced by collagen, arachidonic acid, and PAF (Platelet-Activating Factor). nih.gov This improvement in platelet aggregation may help prevent disturbed blood flow and contribute to preventing the formation and progression of thrombosis. nih.gov

Erythrocyte Plasticity Enhancement

In addition to its effects on platelets, nicergoline has been shown to increase erythrocyte plasticity. aging-longevity.org.uascholarexpress.netnih.gov Erythrocyte deformability, the ability of red blood cells to change shape, is crucial for their passage through narrow capillaries and for optimal oxygen delivery. mdpi.com Increased erythrocyte plasticity, along with decreased platelet aggregation, contributes to the disaggregating effect of nicergoline, leading to improved regional cerebral blood flow. aging-longevity.org.uascholarexpress.net

A study in geriatric patients with cerebral infarction demonstrated that nicergoline administration increased erythrocyte deformability and decreased plasma viscosity. nih.gov These improvements in hemorheological parameters may help prevent disturbed blood flow and contribute to the prevention of thrombosis. nih.gov

However, comparative studies evaluating the effects of different agents on red blood cell deformability have shown varying results. In one study comparing single oral doses of vinpocetine (B1683063), pentoxifylline, and nicergoline in healthy volunteers, only vinpocetine appeared to significantly increase red blood cell deformability. researchgate.netnih.govopenalex.org

Neurotransmitter Release and Turnover Modulation

Nicergoline influences several neurotransmitter systems, including cholinergic and catecholaminergic pathways. nih.govresearchgate.netresearchgate.netscholarexpress.netnih.govnih.govresearchgate.net These effects are believed to contribute to its impact on cognitive function and neuronal activity. nih.govscholarexpress.netnih.govacadempharm.by

Acetylcholine Release Enhancement

Nicergoline has been demonstrated to enhance cholinergic neurotransmission, partly by increasing the release of acetylcholine from cholinergic nerve terminals. nih.govaging-longevity.org.uanih.govresearchgate.netacadempharm.bynih.gov This action contributes to increased acetylcholine availability in the brain. nih.gov

The enhancement of acetylcholine synthesis is also facilitated by the activation of the choline (B1196258) acetyltransferase enzyme. aging-longevity.org.ua Furthermore, nicergoline may decrease the breakdown of acetylcholine by inhibiting the acetylcholinesterase enzyme. aging-longevity.org.uanih.gov

Chronic administration of nicergoline in aged rats has been shown to abolish the age-related decrease in acetylcholine levels in the cerebral cortex and striatum, as well as the decrease in acetylcholine release in the hippocampus in vivo. academpharm.by Prolonged oral administration also led to an increase in choline acetyltransferase activity and an increase in the density of muscarinic receptors. academpharm.by

Noradrenaline Turnover

Nicergoline is reported to enhance catecholaminergic turnover, including that of noradrenaline (norepinephrine) and dopamine (B1211576), in certain brain areas. nih.govresearchgate.netaging-longevity.org.uascholarexpress.netnih.govresearchgate.netnih.govresearchgate.netbmj.combioclima.ro This stimulating effect on adreno- and dopaminergic processes in the central nervous system occurs by accelerating the turnover of norepinephrine (B1679862) and dopamine in the cortex and striatum. aging-longevity.org.ua

This enhancement of noradrenaline turnover is considered part of nicergoline's complex pharmacological profile and its influence on neurotransmitter function. nih.govresearchgate.netscholarexpress.netnih.govresearchgate.netnih.gov

Dopamine Turnover and Release

Preclinical studies indicate that nicergoline can influence dopamine turnover and release. Research suggests that nicergoline may enhance both dopaminergic and noradrenergic turnover in specific brain regions. nih.govnih.gov This effect contributes to enhanced catecholaminergic neurotransmitter signals at nerve endings. researchgate.net

Specifically, low doses of orally administered nicergoline have been shown to increase dopamine turnover in aged animals, particularly within the mesolimbic area. mims.com This effect is thought to potentially involve the modulation of dopaminergic receptors. mims.com

Furthermore, nicergoline has been reported to increase dopamine release. researchgate.net In vitro and animal studies have indicated enhanced noradrenaline and dopamine turnover as part of nicergoline's pharmacological profile. researchgate.net This enhancement of neurotransmitter activity is considered beneficial for cognitive function.

While detailed quantitative data tables on the precise fold changes or concentrations affecting dopamine turnover and release were not consistently available across the search results, the qualitative findings consistently point towards an enhancing effect of nicergoline on these dopaminergic processes in preclinical models.

| Effect on Dopamine | Finding | Preclinical Context | Source |

| Enhanced Turnover | Suggested in some brain areas. | Preclinical studies | 2, 7 |

| Increased Turnover | Observed particularly in the mesolimbic area at low oral doses. | Aged animals | 5 |

| Increased Release | Reported as part of broad-spectrum action. | Preclinical studies | 6 |

| Enhanced Turnover & Release | Indicated in in vitro and animal studies. | In vitro and animal studies | 1 |

These preclinical observations suggest a modulatory role of nicergoline on the dopaminergic system, contributing to its broader neuropharmacological effects.

Preclinical Therapeutic Potential and Pathophysiological Correlates in Experimental Models

Models of Neurodegenerative Pathologies

Nicergoline has been investigated in several experimental models that mimic the pathological hallmarks of neurodegenerative diseases, particularly those associated with Alzheimer's disease.

In the context of Alzheimer's disease pathology, the processing of amyloid precursor protein (APP) is a critical event. The non-amyloidogenic pathway, mediated by α-secretase, is considered neuroprotective. Nicergoline has been shown to favorably modulate this pathway. In animal studies, nicergoline appears to stimulate phosphoinositide turnover and modulate the translocation of Protein Kinase C (PKC). researchgate.net This is significant because PKC is known to mediate the processing of APP by α-secretase. researchgate.net By promoting the α-secretase pathway, nicergoline helps to reduce the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. Furthermore, in a mouse model of Alzheimer's disease, treatment with nicergoline was observed to clear the accumulation of amyloid precursor protein in the hippocampal region. nih.govspandidos-publications.com

The cholinergic system plays a crucial role in cognitive functions such as learning and memory. A deficit in this system is a well-established feature of Alzheimer's disease. Experimental models of cholinergic deficit are therefore valuable for assessing potential therapeutic agents. One such model involves the administration of scopolamine, a muscarinic receptor antagonist, to induce amnesia. In a study utilizing a scopolamine-induced amnesia model in mice, nicergoline demonstrated a pronounced anti-amnestic effect, indicating its ability to counteract the cognitive impairment resulting from a cholinergic deficit. nih.govnih.gov The effectiveness of nicergoline in this model suggests its potential to enhance cholinergic neurotransmission. nih.gov

The generation of new neurons, or neurogenesis, is a process that continues in certain brain regions throughout adulthood and is believed to be important for learning and memory. taconic.com Impaired neurogenesis is a feature of several neurodegenerative diseases. In a mouse model of Alzheimer's disease, nicergoline treatment was found to improve impaired neurogenesis and cognitive competence. spandidos-publications.commedchemexpress.com The underlying mechanism for this effect is suggested to be the activation of the PI3K/AKT signaling pathway. nih.govspandidos-publications.com Additionally, nicergoline has been shown to inhibit apoptosis, inflammation, and oxidative stress in hippocampal cells, further contributing to a supportive environment for neurogenesis. spandidos-publications.commedchemexpress.com

Models of Cerebral Ischemic and Hypoxic Injury

Cerebral ischemia and hypoxia are conditions characterized by a reduction in blood flow and oxygen supply to the brain, respectively, leading to neuronal damage. Nicergoline has been evaluated for its neuroprotective effects in various experimental models of these conditions. In a notable study using a rat model of focal cerebral ischemia, both transient middle cerebral artery occlusion (tMCAO) and permanent middle cerebral artery occlusion (pMCAO) were induced. Pretreatment with nicergoline was found to significantly diminish the infarct area and edema volume 24 hours after the ischemic event. The neuroprotective effect of nicergoline in these models is thought to be, at least in part, mediated by an improvement in cerebral blood flow.

Table 1: Neuroprotective Effects of Nicergoline in a Rat Model of Focal Cerebral Ischemia

| Experimental Model | Parameter Measured (at 24h post-ischemia) | Vehicle-Treated Group | Nicergoline-Treated Group | Percentage Reduction |

|---|---|---|---|---|

| tMCAO | Infarct Area | Data not specified | Significantly diminished | Data not specified |

| Edema Volume | Data not specified | Significantly diminished | Data not specified | |

| pMCAO | Infarct Area | Data not specified | Significantly reduced | Data not specified |

| Edema Volume | Data not specified | Significantly reduced | Data not specified | |

| Neurological Scores | Data not specified | Significantly improved | Data not specified |

Models of Age-Related Cognitive Impairment

Age-related cognitive impairment is a significant concern, with Alzheimer's disease being the most common form of age-related dementia. Animal models of Alzheimer's disease are frequently used to study the mechanisms of cognitive decline and to test potential therapeutic interventions. In mouse models of Alzheimer's disease, nicergoline has been shown to have an ameliorative effect on cognitive function. nih.govspandidos-publications.com This improvement in cognitive performance is associated with nicergoline's ability to modulate the PI3K/AKT signaling pathway, which is crucial for neuronal survival and plasticity. nih.govspandidos-publications.com The neuroprotective properties of nicergoline, including its anti-apoptotic, anti-inflammatory, and antioxidant effects in the hippocampus, also contribute to its beneficial effects in models of age-related cognitive decline. spandidos-publications.com

Experimental Models of Ocular Pathophysiology

The therapeutic potential of nicergoline has also been explored in the context of ocular diseases, particularly glaucoma, which is a leading cause of irreversible blindness characterized by the progressive loss of retinal ganglion cells. While much of the research has been conducted in clinical settings, these studies provide valuable insights into its effects on ocular pathophysiology. In patients with open-angle glaucoma, treatment with nicergoline has been shown to induce an improvement in retinal function and visual cortical responses, as measured by pattern electroretinogram (PERG) and visual evoked potentials (VEP). nih.govsemanticscholar.org These findings suggest that nicergoline may have a protective effect on the neural elements of the visual pathway that are compromised in glaucoma. The beneficial effects are thought to be related to its ability to improve blood flow to the ocular structures. nih.gov Experimental models of glaucoma in animals, such as those induced by elevated intraocular pressure, are utilized to investigate the underlying mechanisms of retinal ganglion cell death and to test neuroprotective strategies. frontiersin.org

Antiamnestic Effects in Preclinical Behavioral Models (e.g., passive avoidance response, scopolamine-induced amnesia)

Nicergoline has demonstrated significant antiamnestic properties in various preclinical behavioral models designed to assess learning and memory. These models often use agents like scopolamine to induce amnesia by disrupting the cholinergic system, which is crucial for memory formation nih.govmdpi.commdpi.com.

In studies utilizing the passive avoidance response paradigm, nicergoline showed a well-expressed ability to counteract memory impairment. This effect was observed in different amnesia models, including scopolamine-induced amnesia in mice and amnesia induced by maximal electroshock nih.gov. The passive avoidance test is a fear-motivated task used to evaluate short-term or long-term memory, where an animal learns to avoid an environment in which it previously received an aversive stimulus.

The performance of nicergoline in these models has been compared to other reference nootropic and memory-enhancing drugs. Research indicates that the antiamnestic effect of nicergoline is equal to or more pronounced than that of compounds such as piracetam, meclofenoxate, pyritinol, deanol, and phenazepam nih.gov. These findings highlight nicergoline's potential to mitigate memory deficits in conditions characterized by cholinergic disruption.

Table 4: Comparative Efficacy of Nicergoline in Preclinical Amnesia Models

| Compound | Antiamnestic Effect in Passive Avoidance Models |

|---|---|

| Nicergoline | Well-expressed effect |

| Piracetam | Effect is less than or equal to Nicergoline |

| Meclofenoxate | Effect is less than or equal to Nicergoline |

| Pyritinol | Effect is less than or equal to Nicergoline |

| Deanol | Effect is less than or equal to Nicergoline |

| Phenazepam | Effect is less than or equal to Nicergoline |

This table summarizes the comparative antiamnestic effects of nicergoline and other reference drugs as observed in preclinical studies. nih.gov

Academic Research Methodologies and Future Directions for Nicergoline

Advanced In Vitro Experimental Systems

In vitro studies using cultured cells and biochemical assays are crucial for understanding the cellular and molecular effects of Nicergoline.

Cultured Neuronal and Glial Cell Models

Cultured neuronal and glial cell models, including astrocytes and microglia, are utilized to investigate the direct effects of Nicergoline on cell survival, function, and interactions. Studies have shown that Nicergoline can protect cultured neurons against beta-amyloid toxicity. researchgate.netnih.govcnr.it Micromolar concentrations of Nicergoline or its metabolite, MDL, attenuated neuronal death induced by a toxic fragment of beta-amyloid peptide (betaAP(25-35)) in pure cultures of rat cortical neurons. researchgate.netnih.gov This neuroprotective effect was also observed in mixed cultures of rat cortical cells containing both neurons and astrocytes, where Nicergoline and MDL were found to be more efficacious than in pure neuronal cultures. researchgate.netnih.gov Experiments using pure cultures of astrocytes indicated that a component of this neuroprotection is mediated by glial-neuronal interaction. researchgate.netnih.gov Conditioned medium from cultured astrocytes treated with Nicergoline or MDL was neuroprotective when transferred to pure neuronal cultures challenged with beta-amyloid. researchgate.netnih.gov In cultured astrocytes, Nicergoline increased the intracellular levels of transforming-growth factor-beta and glial-derived neurotrophic factor (GDNF), two trophic factors known to protect neurons against beta-amyloid toxicity. researchgate.netnih.gov Nicergoline has also been shown to inhibit the degeneration of cholinergic neurons induced by nerve growth factor deprivation. researchgate.net Furthermore, Nicergoline suppressed the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by activated astrocytes and microglia in a dose-dependent manner. niph.go.jpnih.gov In microglia stimulated with LPS and IFN-gamma, Nicergoline suppressed the production of superoxide (B77818) anions. niph.go.jp

Receptor Binding Assays and Functional Ligand-Binding Studies

Receptor binding assays and functional ligand-binding studies are employed to characterize Nicergoline's interactions with various receptors, particularly adrenergic and serotonergic receptors. Nicergoline is known to be a potent and selective α1A-adrenergic receptor antagonist with an in vitro IC50 of 0.2 nM. wikipedia.org It inhibits the vasoconstrictor effect of catecholamines by inhibiting postsynaptic α1-adrenoceptors on vascular smooth muscle. fishersci.ca Beyond α1A-adrenergic receptors, Nicergoline also acts as an antagonist of the serotonin (B10506) 5-HT1A receptor with an IC50 of 6 nM. wikipedia.org It demonstrates moderate affinity for serotonin 5-HT2 and α2-adrenergic receptors and low affinity for dopamine (B1211576) D1 and D2, and muscarinic acetylcholine (B1216132) M1 and M2 receptors. wikipedia.org Studies using radiolabeled prazosin (B1663645) binding in rat retina and cortex have shown that Nicergoline inhibits [3H]prazosin binding in both tissues, being more potent than unlabeled prazosin in the retinal tissue. oup.com The competition curves suggested a one-site model in the cortical tissue and a two-site model in the retinal tissue, with different IC50 values. oup.com This indicates a selective binding component of α1-adrenoceptors in the retina. oup.com Molecular docking studies have also been conducted to investigate the interaction of Nicergoline with the human 5-HT3A receptor. jmb.or.krjmb.or.krnih.gov These studies suggest that Nicergoline can inhibit 5-HT3A receptor activity by interacting with binding residues L260 and V264, acting as an open channel blocker in a reversible, concentration-dependent, and voltage-dependent manner. jmb.or.krjmb.or.krnih.gov Plasma protein binding studies using techniques like gel filtration, polyacrylamide gel electrophoresis, and equilibrium dialysis have shown that Nicergoline binds to human plasma proteins, primarily serum albumin and alpha 1-acid glycoprotein (B1211001) (α1-AG). nih.gov Nicergoline has a higher affinity for α1-AG than for serum albumin, with two binding sites on serum albumin and one on α1-AG. nih.gov

Cell Signaling Pathway Analysis

Analysis of cell signaling pathways is conducted to understand the intracellular mechanisms through which Nicergoline exerts its effects. Research has demonstrated that Nicergoline can influence several signaling pathways. In cultured astrocytes, Nicergoline increased the intracellular levels of transforming-growth factor-beta and glial-derived neurotrophic factor. researchgate.netnih.gov Studies using a mouse model of Alzheimer's disease have shown that Nicergoline regulates the activity of hippocampal cells through the PI3K/AKT signaling pathway. spandidos-publications.comresearchgate.netnih.gov Treatment with Nicergoline significantly increased the expression of PI3K and AKT and promoted the phosphorylation of AKT in hippocampal cells. spandidos-publications.com This activation of the PI3K/AKT pathway was associated with the amelioration of apoptosis in hippocampal cells and hippocampus tissue, as indicated by the downregulation of apoptosis-associated genes like caspase-3, BCL2 associated X, and caspase-9. spandidos-publications.comresearchgate.netnih.gov Nicergoline also decreased the expression levels of inflammatory factors and oxidative stress markers in hippocampal cells. spandidos-publications.comresearchgate.net In human platelets, Nicergoline treatment inhibited thrombin-evoked Ca2+ signaling and induced alterations in microtubule structure and the distribution of intracellular Ca2+ stores. nih.gov This involved a microtubule-dependent reorganization of the platelet ultrastructure. nih.gov Nicergoline also altered the generation and spreading of thrombin-induced pericellular Ca2+ signals and inhibited dense granule secretion. nih.gov

Sophisticated In Vivo Animal Models

In vivo studies using animal models, particularly transgenic models of neurodegenerative diseases, are essential for evaluating the effects of Nicergoline in a complex biological system and its potential therapeutic relevance.

Transgenic Models of Neurodegenerative Diseases

Transgenic animal models that mimic aspects of human neurodegenerative diseases are valuable tools for studying the efficacy of compounds like Nicergoline. Studies have utilized mouse models of Alzheimer's disease, such as the 3xTg-AD mouse model, to investigate the effects of Nicergoline on cognitive function and pathological hallmarks. spandidos-publications.comresearchgate.net In these models, Nicergoline has been shown to ameliorate apoptosis in hippocampal cells and hippocampus tissue and clear amyloid precursor protein accumulation in the hippocampal area. spandidos-publications.comresearchgate.net Nicergoline inhibited neuronal loss and prevented cognitive impairment, restoring learning and memory ability in these models. spandidos-publications.comresearchgate.net Its effects on cognitive competence were linked to the activation of the PI3K/AKT signaling pathway in hippocampal cells. spandidos-publications.comresearchgate.netnih.gov Transgenic models of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, and Huntington's disease, based on human genetic studies, are used to study disease mechanisms and evaluate potential therapies. nih.gov While these models may not fully recapitulate human disease, they have been instrumental in identifying potential therapeutic targets. nih.gov Nicergoline has been tested in such models, showing promise in ameliorating cognitive deficits and neuronal damage. spandidos-publications.comresearchgate.netresearchgate.net

Induced Models of Cerebral Ischemia and Hypoxia

Induced models of cerebral ischemia and hypoxia in animals, primarily rodents, are crucial for investigating the neuroprotective effects of nicergoline. These models aim to replicate the conditions of reduced blood flow and oxygen supply to the brain, mimicking aspects of stroke and other cerebrovascular disorders.

Studies utilizing transient middle cerebral artery occlusion (tMCAO) and permanent middle cerebral artery occlusion (pMCAO) in rats have demonstrated that pretreatment with nicergoline can significantly reduce infarct area and edema volume following ischemia. openaccessjournals.comopenaccessjournals.com For instance, in one study, nicergoline treatment at a specific dose (10 mg/kg) was shown to be effective in reducing ischemic damage after tMCAO, although it did not significantly improve behavioral dysfunction in this specific model at 24 hours. openaccessjournals.comopenaccessjournals.com However, in the pMCAO model, nicergoline treatment led to significantly reduced infarcts, edema, and improved neurological scores compared to vehicle-treated groups. openaccessjournals.comopenaccessjournals.com

Nicergoline has also been shown to improve cerebral metabolism, regional cerebral blood flow (CBF), and oxygen perfusion in post-ischemic and post-hypoxic brain states in experimental studies. openaccessjournals.comopenaccessjournals.com An increased CBF level is suggested to be involved in the neuroprotective mechanisms of nicergoline following acute cerebral infarction. openaccessjournals.comopenaccessjournals.com Furthermore, research using a model of unilateral cerebral ischemia induced by injecting microspheres into the carotid artery of aged rats demonstrated that nicergoline pretreatment diminished disturbances such as decreased cerebral blood flow, severe edema, and modifications in glucose uptake and consumption. nih.gov

Studies have also investigated the protective effects of nicergoline against anoxic brain damage induced by methods such as hypobaric hypoxia and potassium cyanide (KCN) in mice and rats. Nicergoline prolonged survival time under hypobaric hypoxia and after lethal doses of KCN. nih.gov It also promoted recovery from behavioral disorders and disturbances of cerebral energy metabolism in mice subjected to histotoxic anoxia induced by a sublethal dose of KCN. nih.gov These findings suggest that nicergoline's protective effects against anoxic brain damage may be related to its ability to ameliorate cerebral energy metabolism, potentially through activating cerebral cytochrome oxidase. nih.gov

Behavioral Phenotyping for Cognitive and Neurological Functions

Behavioral phenotyping is an essential methodology used in conjunction with induced animal models to assess the impact of nicergoline on cognitive and neurological functions. These tests evaluate various aspects of behavior, learning, and memory that may be affected by cerebral ischemia, hypoxia, or neurodegenerative processes.

While some studies using models like tMCAO in rats did not observe a significant reduction in behavioral dysfunction with nicergoline treatment at 24 hours, other models and assessments have yielded different results. openaccessjournals.comopenaccessjournals.com For example, in the pMCAO model, nicergoline treatment significantly improved neurological scores compared to the vehicle group. openaccessjournals.comopenaccessjournals.com

Studies investigating the effects of nicergoline on cognitive function in spontaneously hypertensive rats exposed to normobaric hypoxia (6% oxygen) during a two-way active avoidance task showed that nicergoline had a moderate antihypoxic effect, preventing a hypoxia-induced learning deficit to a lesser degree compared to other compounds like vinpocetine (B1683063). researchgate.net

In a study utilizing a two-kidney one-clip (2K1C) renovascular hypertension model in rats to induce vascular dementia (VaD), nicergoline administration significantly attenuated impairments in behavioral parameters, including learning, memory, reversal learning, and executive functioning, which were assessed using tests like the Morris water maze (MWM) and attentional set shifting tests (ASST). researchgate.net

Research in mouse models of Alzheimer's disease has also employed behavioral tests to evaluate the effects of nicergoline on cognitive competence. These studies have indicated that nicergoline can inhibit neuronal loss and prevent cognitive impairment by restoring learning and memory ability. spandidos-publications.com Behavioral tests such as open field activity and the Morris water maze are utilized to measure cognitive function and evaluate the therapeutic effects of nicergoline in these models. spandidos-publications.com

Brain Perfusion and Metabolic Imaging Techniques in Animals

Brain perfusion and metabolic imaging techniques are valuable tools in animal studies to visualize and quantify the effects of nicergoline on cerebral blood flow and metabolic activity. These techniques provide objective data on the physiological changes induced by nicergoline in the brain, particularly in the context of ischemic or hypoxic conditions.

Magnetic resonance imaging (MRI) has been used to measure cerebral blood flow (CBF) in rat models of MCA occlusion. These studies have shown that nicergoline pretreatment increased CBF levels after ischemia. openaccessjournals.comopenaccessjournals.com Decreased areas of CBF were markedly smaller in nicergoline-treated groups compared to vehicle-treated groups 24 hours after occlusion in both tMCAO and pMCAO models. openaccessjournals.comopenaccessjournals.com This suggests that improved CBF is a potential mechanism underlying nicergoline's neuroprotective effects. openaccessjournals.comopenaccessjournals.com

Experimental studies have indicated that nicergoline treatment improves cerebral metabolism and oxygen perfusion in post-ischemic and post-hypoxic brains. openaccessjournals.comopenaccessjournals.com While the search results did not provide specific details on the metabolic imaging techniques used in these animal studies, the findings highlight the impact of nicergoline on key metabolic processes in the brain under compromised conditions.

Computational Approaches in Molecular Pharmacology

Computational approaches, such as molecular docking and dynamics simulations, play an increasingly important role in understanding the molecular mechanisms of nicergoline and predicting its interactions with biological targets. These in silico methods complement experimental studies by providing insights at the atomic level.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational method used to predict the binding pose and affinity of a ligand molecule, such as nicergoline, to a target receptor protein. nih.gov Molecular dynamics (MD) simulations further explore the stability of these ligand-receptor complexes and provide insights into their dynamic behavior over time. nih.govmdpi.com

Studies have utilized molecular docking to investigate the interaction between nicergoline and the 5-hydroxytryptamine 3A (5-HT3A) receptor. jmb.or.krnih.govresearchgate.netresearchgate.net These studies suggest that nicergoline may inhibit the activity of the 5-HT3A receptor by acting as an open channel blocker, interacting with specific binding residues such as L260 and V264. jmb.or.krnih.gov Molecular docking studies have identified the nicergoline binding site within the extracellular pore region of the transmembrane area of the 5-HT3A receptor. researchgate.net Molecular interaction energies and distances between nicergoline and the receptor residues are analyzed to understand the nature of the binding. jmb.or.krresearchgate.net MD simulations can be conducted after docking to confirm the binding mode and assess the stability of the complex. nih.govresearchgate.net

These computational approaches help to elucidate the molecular basis of nicergoline's effects and can guide future research into its potential therapeutic targets.

Integrative Omics Technologies

Integrative omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful approaches to comprehensively study the biological effects of nicergoline at a systems level. By analyzing large datasets of genes, proteins, or metabolites, researchers can gain a deeper understanding of the complex pathways and networks influenced by nicergoline treatment.

Proteomics for Protein Expression and Modification Analysis

Proteomics, the large-scale study of proteins, including their structure, function, and interactions, offers a valuable approach to understanding the cellular and molecular effects of nicergoline. By analyzing changes in protein expression and post-translational modifications, researchers can gain insights into the specific protein pathways and networks influenced by nicergoline treatment.

Studies utilizing proteomic analysis in the context of neurological conditions, such as Alzheimer's disease (AD), have identified changes in protein profiles in brain tissue and biofluids like urine exosomes mdpi.com. While general proteomics methodologies for analyzing protein expression and localization in brain tissues and exosomes have been established mdpi.com, specific detailed findings directly linking nicergoline treatment to comprehensive proteomic alterations were not extensively detailed in the search results. However, research into AD models has highlighted the importance of investigating proteins involved in biological processes such as synaptic function, inflammation, proteostasis, cell death, oxidative stress, and myelination, all of which are relevant to nicergoline's purported effects researchgate.net. Future proteomic studies could focus on identifying specific protein targets modulated by nicergoline, analyzing changes in protein phosphorylation or other modifications, and exploring how these alterations correlate with observed pharmacological effects in relevant cellular and animal models.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This methodology allows researchers to profile gene expression patterns and identify which genes are up- or down-regulated in response to nicergoline. By examining transcriptional changes, scientists can infer the cellular pathways and biological processes affected at the genetic level.

While the search results indicate that transcriptomic studies are being used to investigate neurological disorders like AD and COVID-19 to understand cell-specific gene expression programs and pathways researchgate.netcore.ac.uk, detailed transcriptomic profiling specifically on nicergoline treatment was not prominently featured. However, the application of spatial transcriptomics to elucidate localized gene expression patterns in tissues, such as the endometrium, highlights the potential of this technology to provide spatially resolved insights into drug effects pnas.org. Future research could employ transcriptomics, including single-cell and spatial transcriptomics, to investigate how nicergoline influences gene expression in specific brain regions or cell types relevant to its therapeutic actions. This could reveal novel molecular targets and pathways through which nicergoline exerts its effects, such as those related to neuroprotection, inflammation, or vascular function.

Metabolomics for Metabolic Pathway Delineation

Metabolomics is the comprehensive study of metabolites, the small molecules involved in metabolic processes. Analyzing the metabolome can provide a snapshot of the physiological or pathological state of a biological system and how it is altered by interventions like drug treatment. This approach can help delineate the metabolic pathways affected by nicergoline and identify potential biomarkers of its activity.

Metabolomic studies have been applied to investigate brain aging and neurodegenerative diseases, analyzing metabolites in brain tissue, cerebrospinal fluid (CSF), and plasma oup.comoup.com. These studies have demonstrated the ability of metabolomics to identify metabolic perturbations associated with disease states and potentially predict disease progression oup.comoup.com. Research has also utilized Nuclear Magnetic Resonance (NMR) spectroscopy for metabolomic analysis, including a study on the effects of nicergoline treatment oup.comgoogle.it. Although the specific findings of this nicergoline metabolomics study were not detailed in the provided snippets, the use of NMR metabolomics indicates an established methodology for investigating nicergoline's impact on metabolic profiles oup.comgoogle.it. Future metabolomics research could aim to identify specific metabolic pathways modulated by nicergoline, explore how these changes relate to its pharmacological effects, and potentially identify metabolic biomarkers of treatment response. Studies could analyze a wide range of metabolites in different biological matrices to build a comprehensive picture of nicergoline's metabolic footprint.

Investigation of Nicergoline Metabolites (MMDL, MDL) for Pharmacological Activity

Studies have investigated the pharmacological effects of nicergoline and its metabolites, including MMDL and MDL, in animal models nih.gov. These investigations have compared the potency of the metabolites to the parent compound in various assays. For instance, in terms of acute intraperitoneal toxicity in mice, the toxicity of MMDL was similar to that of nicergoline, while MDL's toxicity was approximately twofold that of nicergoline nih.gov. In protective effects against KCN- and adrenaline-induced death in mice, MMDL was less potent than nicergoline nih.gov. Regarding competitive inhibitory effects on phenylephrine-induced contraction of isolated guinea pig vas deferens, MMDL was much less potent than nicergoline nih.gov. In inhibiting collagen-induced platelet aggregation in vitro, MMDL was less active than nicergoline, while MDL was inactive nih.gov. In effects on the central nervous system in mice, MMDL was less potent than nicergoline nih.gov. In lowering blood pressure in anesthetized rats, MMDL was less potent than nicergoline, while MDL was inactive nih.gov.

Here is a summary of the relative potency of MMDL and MDL compared to Nicergoline in animal studies based on the provided information:

| Pharmacological Effect / Assay | MMDL vs. Nicergoline | MDL vs. Nicergoline |

| Acute Intraperitoneal Toxicity (mice) | Similar potency | Approx. 2-fold more toxic |

| Protection against KCN-induced death (mice) | Less potent | Inactive |

| Protection against Adrenaline-induced death (mice) | Less potent | Inactive |